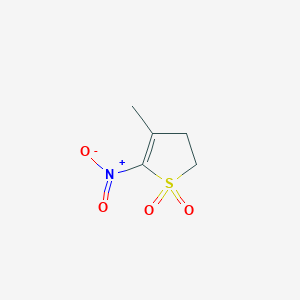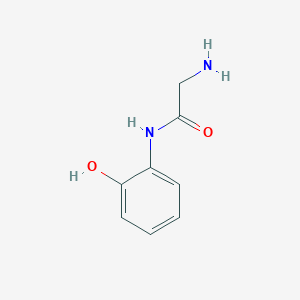
1-Nitro-4-(3,3,3-trimethoxypropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(3,3,3-trimethoxypropyl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 3,3,3-trimethoxypropyl group. This compound falls under the category of nitrobenzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
The synthesis of 1-Nitro-4-(3,3,3-trimethoxypropyl)benzene typically involves the nitration of a suitable benzene derivative. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which generates the nitronium ion (NO₂⁺) necessary for the electrophilic aromatic substitution reaction . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods for nitrobenzenes often involve large-scale nitration processes, where the reaction is conducted in continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality .
Chemical Reactions Analysis
1-Nitro-4-(3,3,3-trimethoxypropyl)benzene undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium on carbon, iron, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Nitro-4-(3,3,3-trimethoxypropyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and resins, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(3,3,3-trimethoxypropyl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity and modulation of enzymatic pathways .
Comparison with Similar Compounds
1-Nitro-4-(3,3,3-trimethoxypropyl)benzene can be compared with other nitrobenzene derivatives, such as:
Nitrobenzene: A simpler compound with a single nitro group attached to the benzene ring.
1-Nitro-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of the trimethoxypropyl group, which imparts different chemical and physical properties.
The uniqueness of this compound lies in its specific substituent groups, which influence its reactivity and applications in various fields.
Properties
CAS No. |
66757-85-5 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-nitro-4-(3,3,3-trimethoxypropyl)benzene |
InChI |
InChI=1S/C12H17NO5/c1-16-12(17-2,18-3)9-8-10-4-6-11(7-5-10)13(14)15/h4-7H,8-9H2,1-3H3 |
InChI Key |
PFKOTCQYPQPSIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
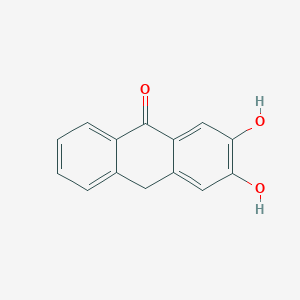
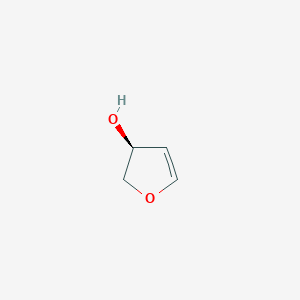
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
silane](/img/structure/B14479404.png)
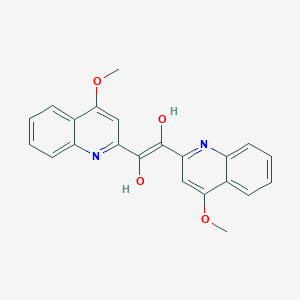

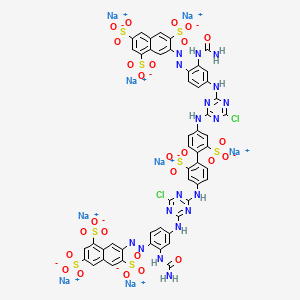
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
